N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H25N5O4 and its molecular weight is 411.462. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis Applications
- Radioligand Imaging : A study by Dollé et al. (2008) developed a selective radioligand, DPA-714, closely related to N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide. This ligand targets the translocator protein (18 kDa) and is used in PET imaging to study neuroinflammation.
Antitumor Activity
- Molecular Docking and DFT Study : Fahim, Elshikh, and Darwish (2019) conducted a study on pyrimidiopyrazole derivatives, which showed significant antitumor activity against HepG2 cell line. The research emphasized the molecular docking and Density Functional Theory (DFT) study of these compounds.
Neuroinflammatory Imaging
- TSPO Ligands : Research by Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines related to the compound of interest. These were evaluated for binding to the translocator protein (TSPO), an early biomarker of neuroinflammatory processes, and tested for PET imaging in neuroinflammation models.
Synthesis of Novel Derivatives
- Isoxazolines and Isoxazoles Derivatives : A study by Rahmouni et al. (2014) focused on synthesizing novel isoxazolines and isoxazoles derivatives from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one, showing the versatility of such compounds in generating diverse chemical structures.
Antimicrobial Activity
- Novel Heterocycles Incorporating Antipyrine : Bondock et al. (2008) explored the synthesis and antimicrobial activity of new heterocycles incorporating antipyrine moiety, closely related to the compound , demonstrating its potential in antimicrobial applications.
Insecticidal and Antibacterial Potential
- Microwave Irradiative Cyclocondensation : Deohate and Palaspagar (2020) investigated the synthesis of pyrimidine linked pyrazole heterocyclics using microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential.
In Vitro Antitumor Evaluation
- Cytotoxic Activity of Derivatives : Al-Sanea et al. (2020) conducted a study on the synthesis of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, evaluating their in vitro cytotoxic activity against cancer cell lines.
Antiaggregating and Antihypertensive Activities
- Platelet Antiaggregating Activity : Research by Bondavalli et al. (1992) synthesized 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines, examining their platelet antiaggregating, antihypertensive, and other activities.
Imaging of Neurodegenerative Disorders
- Quantification in Human Brain : A methodological study by Golla et al. (2015) focused on quantifying [18F]DPA-714 binding in the human brain, particularly in healthy controls and Alzheimer's disease patients, using PET.
Antibacterial and Cytotoxic Activity
- Solvent-Free Synthesis : Aggarwal et al. (2014) achieved a solvent-free synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles, testing their in vitro antibacterial activity and cytotoxicity against human leukemia cells.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-12-9-13(2)26(24-12)21-22-15(4)14(3)20(28)25(21)11-19(27)23-17-10-16(29-5)7-8-18(17)30-6/h7-10H,11H2,1-6H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJZMOHSICFRPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)OC)OC)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.